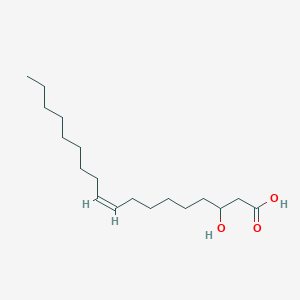

ss-Hydroxyolsaure

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ss-Hydroxyolsaure is a useful research compound. Its molecular formula is C₁₈H₃₄O₃ and its molecular weight is 298.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

- Molecular Formula : C₈H₇ClO₃

- Molecular Weight : 186.59 g/mol

- CAS Number : 1071989-48-4

Structural Characteristics

ss-Hydroxyolsaure features a chlorine atom at the second position and a hydroxymethyl group at the fourth position of the benzene ring. This unique structure contributes to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in various biochemical assays and studies related to enzyme inhibition.

Enzyme Inhibition Studies

Research indicates that this compound is effective in studying enzyme inhibition. It serves as a probe in biochemical assays, allowing researchers to investigate the mechanisms underlying enzyme activity and regulation. Its role as an inhibitor has been particularly noted in studies focusing on inflammatory pathways and metabolic processes .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications. The compound's ability to inhibit bacterial growth could be linked to its structural features, which may interfere with microbial enzymatic functions.

Case Study 1: Enzyme Inhibition

In a study conducted by researchers at the University of Freiburg, this compound was tested for its inhibitory effects on specific enzymes involved in inflammatory responses. The results indicated a significant reduction in enzyme activity when treated with varying concentrations of the compound. The study utilized a luciferase assay to measure NF-kB inhibition, demonstrating the compound's potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth at concentrations lower than previously reported for similar compounds. This suggests that this compound could be developed into a novel antimicrobial agent.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Significant reduction in enzyme activity | , |

| Antimicrobial Effects | Inhibition of bacterial growth | |

| Biochemical Probes | Effective in biochemical assays |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations should focus on:

- Detailed mechanistic studies to elucidate how this compound interacts with specific enzymes.

- Clinical trials to assess its efficacy and safety as a therapeutic agent.

- Comparative studies with other similar compounds to establish its unique properties and advantages.

Propriétés

IUPAC Name |

(Z)-3-hydroxyoctadec-9-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBDGGFIQVOLTJ-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.